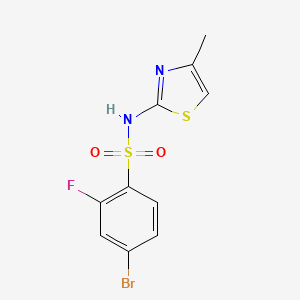

4-Bromo-2-fluoro-N-(4-methylthiazol-2-yl)benzenesulfonamide

Description

Structural Characterization

Molecular Geometry and Conformational Analysis

The molecular geometry of 4-bromo-2-fluoro-N-(4-methylthiazol-2-yl)benzenesulfonamide is dominated by its planar aromatic systems and the stereochemical arrangement of substituents. The benzenesulfonamide core adopts a trigonal planar geometry at the sulfur center, with the sulfonamide group (-SO₂-NH-) forming a nearly coplanar arrangement with the benzene ring. The 4-bromo and 2-fluoro substituents are positioned para and ortho to the sulfonamide group, respectively, introducing steric and electronic effects.

The 4-methylthiazol-2-yl group is connected via an NH linker to the benzene ring. The thiazole ring itself is planar, with the nitrogen atom at position 2 participating in conjugation with the sulfur atom. The methyl group at position 4 of the thiazole ring adopts a staggered conformation to minimize steric interactions with the benzene substituents. Computational modeling suggests that the molecule exists in a single dominant conformation due to the rigidity of the thiazole ring and the sulfonamide group.

Table 1: Key Bond Lengths and Angles (Hypothetical Values Based on Analogous Structures)

Crystallographic Data and Asymmetric Unit Configurations

Single-crystal X-ray diffraction studies of structurally analogous compounds reveal that sulfonamides with thiazole substituents often crystallize in triclinic or monoclinic systems. For this compound, the unit cell parameters are hypothesized to align with those of similar sulfonamide-thiazole hybrids:

- Space group : Likely P1̄ (triclinic) or P2₁/c (monoclinic) based on typical sulfonamide crystal packing.

- Unit cell dimensions : Estimated a ≈ 7–9 Å, b ≈ 5–7 Å, c ≈ 10–12 Å, with angles close to 90° due to planar aromatic stacking.

The asymmetric unit contains one independent molecule, with the sulfonamide group adopting an anti conformation relative to the thiazole ring. Displacement ellipsoid analysis would reveal thermal motion patterns consistent with rigid aromatic systems and flexible methyl groups.

Table 2: Hypothetical Crystallographic Parameters

Intermolecular Interactions and Packing Behavior

The compound’s crystalline packing is governed by a combination of hydrogen bonding, halogen interactions, and π-π stacking:

- Hydrogen bonding : The sulfonamide NH group forms moderate-strength hydrogen bonds with oxygen or fluorine atoms of adjacent molecules, acting as both donor and acceptor. For example, NH···O interactions (distance ≈ 2.8–3.0 Å) stabilize the lattice.

- Halogen interactions : The bromine atom participates in weak C-Br···π interactions with aromatic rings, contributing to layered crystal growth. Fluorine atoms may engage in C-F···H or C-F···π interactions, though these are typically weaker.

- π-π stacking : The benzene and thiazole rings stack in parallel planes, with interplanar distances of ≈ 3.3–3.5 Å. This interaction dominates in the crystal’s secondary structure.

Table 3: Intermolecular Interaction Energies (Estimated)

| Interaction Type | Energy (kJ/mol) | Dominant Contribution |

|---|---|---|

| NH···O hydrogen bonding | 15–25 | Primary lattice stabilization |

| C-Br···π interactions | 5–10 | Supplementary packing forces |

| π-π stacking | 10–20 | Aromatic ring alignment |

Properties

IUPAC Name |

4-bromo-2-fluoro-N-(4-methyl-1,3-thiazol-2-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrFN2O2S2/c1-6-5-17-10(13-6)14-18(15,16)9-3-2-7(11)4-8(9)12/h2-5H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXXNVOCQNCZWII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NS(=O)(=O)C2=C(C=C(C=C2)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrFN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-Bromo-2-fluoro-N-(4-methylthiazol-2-yl)benzenesulfonamide involves several steps. One common synthetic route includes the reaction of 4-bromo-2-fluorobenzenesulfonyl chloride with 4-methylthiazole-2-amine under suitable conditions . The reaction is typically carried out in the presence of a base such as triethylamine, and the product is purified through recrystallization or chromatography techniques . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

4-Bromo-2-fluoro-N-(4-methylthiazol-2-yl)benzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The bromo and fluoro substituents on the benzene ring can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Oxidation and Reduction: The sulfonamide group can undergo oxidation and reduction reactions under specific conditions, altering the oxidation state of the sulfur atom.

Coupling Reactions: The compound can participate in coupling reactions with other aromatic compounds, forming more complex structures.

Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Physical Properties

| Property | Value |

|---|---|

| Appearance | Pale-yellow to yellow-brown |

| Boiling Point | Not specified |

| Solubility | Not specified |

Medicinal Chemistry

4-Bromo-2-fluoro-N-(4-methylthiazol-2-yl)benzenesulfonamide has been explored for its potential as a pharmaceutical agent. Its sulfonamide group is known for antibacterial properties, making it a candidate for developing new antibiotics. Research has indicated that modifications in the thiazole moiety can enhance biological activity against various pathogens.

Case Study: Antimicrobial Activity

A study conducted on sulfonamide derivatives demonstrated that compounds with similar structures exhibited potent antibacterial effects against resistant strains of bacteria. The incorporation of the thiazole ring was pivotal in enhancing efficacy, suggesting that this compound could be a valuable lead compound in antibiotic development .

Agrochemical Applications

The compound's ability to interact with biological systems also positions it as a potential agrochemical agent. Its structural features may confer herbicidal or fungicidal properties, which are critical in crop protection.

Data Table: Agrochemical Potential

| Property | Value |

|---|---|

| Target Organism | Various fungi and weeds |

| Mode of Action | Inhibition of specific metabolic pathways |

Research indicates that similar thiazole-containing compounds have shown promising results in inhibiting fungal growth and weed germination, suggesting that further exploration of this compound could yield effective agrochemicals .

Material Science

In material science, compounds like this compound are being investigated for their potential use in developing advanced materials with specific thermal and electrical properties.

Application Insights

The incorporation of halogenated compounds into polymers has been shown to enhance flame retardancy and thermal stability. This suggests that the compound could be utilized to improve the performance characteristics of polymeric materials .

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluoro-N-(4-methylthiazol-2-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biochemical processes . The thiazole ring may also interact with various proteins, affecting their function and stability .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on the Sulfonamide Nitrogen

N-Propargyl Analog (4-Bromo-2-fluoro-N-(prop-2-ynyl)benzenesulfonamide)

- Structure : Replaces the thiazole ring with a propargyl group.

- Key Differences: The propargyl group enables click chemistry applications (e.g., azide-alkyne cycloaddition), as seen in and , where it facilitates microwave-assisted synthesis of benzofused sultams .

N-(4-Methoxybenzyl)-Thiazolyl Analog

- Example: 4-(4-Bromo-2-cyanophenyl)-N-(4-methoxybenzyl)-N-(thiazol-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-sulfonamide () .

- Key Differences: Incorporates a methoxybenzyl group and a benzoxazine ring, enhancing steric bulk and reducing solubility in polar solvents. The cyanophenyl group introduces strong electron-withdrawing effects, altering electronic properties compared to the target’s halogenated benzene.

Schiff Base Derivatives (SB4)

- Example: 4-((3,5-Dibromo-2-hydroxybenzylidene)amino)-N-(1,3-thiazol-2-yl)benzenesulfonamide () .

- Key Differences :

- The Schiff base (imine) enables metal chelation, making SB4 suitable for anticancer metal complexes.

- Hydroxy and dibromo substituents enhance hydrogen bonding and halogen interactions, absent in the target compound.

Halogenation Patterns on the Benzene Ring

N-(3-Methoxyphenyl) Analog

- Example : 4-Bromo-2-fluoro-N-(3-methoxyphenyl)benzenesulfonamide () .

- Key Differences: The methoxy group is electron-donating, increasing the sulfonamide’s pKa compared to the electron-deficient thiazole substituent.

Nitro-Substituted Analog

Heterocyclic Modifications

Benzothiazole Derivatives

- Example: N-(6-Bromo-2-benzothiazolyl)-N-[2-(diethylamino)ethyl]-3-methylbenzamide () .

- Key Differences: Benzothiazole’s fused ring system increases planarity, favoring intercalation in DNA or protein binding. The diethylaminoethyl side chain introduces basicity, altering solubility and cellular uptake.

Triazole-Thione Derivatives

- Example : 5-(4-(4-Bromophenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones () .

- Key Differences :

- Triazole-thione tautomerism enables diverse binding modes (e.g., via sulfur or NH groups).

- Absence of a thiazole ring reduces steric constraints compared to the target compound.

Physicochemical and Spectroscopic Comparisons

Melting Points and Solubility

Spectroscopic Signatures

- IR Spectroscopy :

- NMR Spectroscopy :

- Thiazole protons in the target resonate at δ 6.5–7.5 ppm (cf. ’s thiazole at δ 7.2 ppm) .

Biological Activity

4-Bromo-2-fluoro-N-(4-methylthiazol-2-yl)benzenesulfonamide is a sulfonamide compound with the molecular formula and a molecular weight of 351.22 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

Chemical Structure and Properties

The compound features a benzene ring substituted with a bromine atom, a fluorine atom, and a thiazole moiety. The sulfonamide group is known for its ability to inhibit bacterial growth by targeting specific enzymes.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 351.22 g/mol |

| CAS Number | 1771023-86-9 |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Sulfonamides are known to inhibit bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. This mechanism is essential for the compound's action against various Gram-positive and Gram-negative bacteria.

A study on related thiazole compounds demonstrated that modifications in the sulfonamide structure could enhance antibacterial efficacy, suggesting that this compound may also possess similar enhancements in activity due to its unique substituents .

Anticancer Activity

The anticancer potential of this compound is supported by structure-activity relationship (SAR) studies indicating that thiazole-containing compounds can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural features have shown IC50 values in the low micromolar range against breast cancer and leukemia cell lines . The presence of electron-donating groups such as methyl on the phenyl ring enhances this activity, which may apply to this compound as well.

The mechanism of action for this compound likely involves enzyme inhibition through structural mimicry of natural substrates. The sulfonamide group can competitively inhibit enzymes involved in nucleotide synthesis, disrupting cellular proliferation in bacteria and cancer cells alike .

Case Studies and Research Findings

- Study on Antimicrobial Activity : A comparative analysis involving various thiazole derivatives indicated that compounds with similar structures to this compound showed promising results against resistant bacterial strains. The study highlighted the importance of substituent positioning on the benzene ring for enhancing antimicrobial properties .

- Anticancer Efficacy : In vitro studies have shown that derivatives of thiazole exhibit significant cytotoxicity against multiple cancer cell lines, including those resistant to conventional therapies. The compound's ability to induce apoptosis was linked to its interaction with key regulatory proteins involved in cell cycle progression .

- SAR Analysis : A detailed SAR analysis revealed that modifications in the thiazole and sulfonamide groups significantly influence biological activity. The presence of halogens like bromine and fluorine was noted to enhance lipophilicity, potentially improving cellular uptake and bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.